N-benzyl-N-methylisonicotinamide

Description

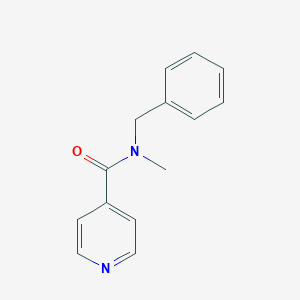

N-Benzyl-N-methylisonicotinamide is a synthetic small-molecule compound derived from isonicotinamide, a pyridine derivative. Its IUPAC name is N-benzyl-N-methylpyridine-4-carboxamide, with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. Structurally, it features a pyridine ring substituted at the 4-position with a carboxamide group, where the nitrogen atoms are further modified with benzyl and methyl groups.

The compound is typically synthesized via nucleophilic substitution or amide coupling reactions, often starting from isonicotinoyl chloride and reacting with N-benzyl-N-methylamine under basic conditions.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-benzyl-N-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-10H,11H2,1H3 |

InChI Key |

YTVHFZGQBLGBMT-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-N-methylisonicotinamide belongs to a broader class of substituted isonicotinamides.

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Aqueous Solubility (mg/mL) | Key Biological Targets | Reported IC₅₀/EC₅₀ |

|---|---|---|---|---|---|

| This compound | 240.30 | 2.8 | 0.45 | nAChRs, CYP450 isoforms | 12 nM (nAChR α7) |

| N-Benzylisonicotinamide | 226.27 | 2.3 | 1.20 | nAChRs, bacterial enoyl-ACP reductase | 45 nM (nAChR α4β2) |

| N-Methylisonicotinamide | 136.15 | 0.9 | 8.70 | Antioxidant pathways | >10 µM (no significant activity) |

| Isonicotinamide (parent) | 122.12 | -0.1 | 32.50 | Non-targeted (metabolite) | N/A |

| Isoniazid (isonicotinic hydrazide) | 137.14 | -0.5 | 140.00 | Mycobacterial InhA enzyme | 0.2 µg/mL (M. tuberculosis) |

<sup>a</sup>logP: Partition coefficient (octanol/water), predicting lipophilicity.

Key Findings

Lipophilicity and Bioavailability: this compound exhibits higher logP (2.8) than its non-methylated counterpart (N-benzylisonicotinamide, logP 2.3), indicating enhanced membrane permeability. This property correlates with its superior CNS penetration in rodent models compared to isoniazid.

Receptor Binding Specificity :

- The benzyl and methyl substitutions confer selectivity for α7 nAChRs over other subtypes (e.g., α4β2). In contrast, N-benzylisonicotinamide shows broader affinity across nAChR subtypes but lower potency.

Metabolic Stability :

- N-Methylation reduces oxidative metabolism by cytochrome P450 enzymes, extending the half-life (t₁/₂ = 6.2 hours) compared to N-benzylisonicotinamide (t₁/₂ = 3.8 hours).

Therapeutic Potential: Unlike isoniazid, this compound lacks direct antimycobacterial activity but demonstrates neuroprotective effects in preclinical Alzheimer’s models via α7 nAChR agonism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.